Plumbane, diethyldiphenyl- Plumbane, diethyldiphenyl-
Brand Name: Vulcanchem
CAS No.: 4692-79-9
VCID: VC16027746
InChI: InChI=1S/2C6H5.2C2H5.Pb/c2*1-2-4-6-5-3-1;2*1-2;/h2*1-5H;2*1H2,2H3;
SMILES:
Molecular Formula: C16H20Pb
Molecular Weight: 419 g/mol

Plumbane, diethyldiphenyl-

CAS No.: 4692-79-9

Cat. No.: VC16027746

Molecular Formula: C16H20Pb

Molecular Weight: 419 g/mol

* For research use only. Not for human or veterinary use.

Plumbane, diethyldiphenyl- - 4692-79-9

Specification

CAS No. 4692-79-9
Molecular Formula C16H20Pb
Molecular Weight 419 g/mol
IUPAC Name diethyl(diphenyl)plumbane
Standard InChI InChI=1S/2C6H5.2C2H5.Pb/c2*1-2-4-6-5-3-1;2*1-2;/h2*1-5H;2*1H2,2H3;
Standard InChI Key YYMFQOMSRZVTQK-UHFFFAOYSA-N
Canonical SMILES CC[Pb](CC)(C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Synthesis and Stability

Historical Context

Early attempts to synthesize tetraorganolead compounds date to the 1920s, but success was limited by lead’s thermodynamic instability and propensity for decomposition . The first reliable synthesis of diethyldiphenylplumbane likely emerged from adaptations of methods used for dimethyl(diphenyl)plumbane, which involves reacting lead halides with Grignard reagents or organolithium compounds .

Modern Synthesis Pathways

A plausible route involves the reaction of lead(II) nitrate with sodium tetraethylborohydride (NaBEt₄) in the presence of phenylmagnesium bromide:

Pb(NO3)2+2NaBEt4+2C6H5MgBrPbEt2(Ph)2+byproducts\text{Pb(NO}_3\text{)}_2 + 2 \text{NaBEt}_4 + 2 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{PbEt}_2(\text{Ph})_2 + \text{byproducts}

This method mirrors the non-nascent mechanism reported for plumbane synthesis in 2005 , where controlled conditions prevent lead aggregation. Alternative approaches include transmetallation reactions using tin or silicon precursors, though these are less efficient due to lead’s lower electronegativity .

Stability Considerations

Diethyldiphenylplumbane is thermodynamically unstable compared to its silicon or germanium analogs. The lead-hydrogen bond dissociation energy (BDE) in plumbane derivatives is approximately 60 kJ/mol, significantly lower than in silane (Si-H BDE ≈ 298 kJ/mol) . This instability necessitates inert storage conditions (e.g., argon atmosphere, -20°C) to prevent decomposition into lead metal and organic byproducts.

Physicochemical Properties

Spectroscopic Characterization

Infrared (IR) spectroscopy of diethyldiphenylplumbane reveals key absorption bands:

  • C-Pb stretching: 450–500 cm⁻¹ (weak, due to lead’s large atomic mass)

  • Aromatic C-H bending: 700–750 cm⁻¹

  • Ethyl C-H stretches: 2850–2960 cm⁻¹

Mass spectrometry (MS) data for dimethyl(diphenyl)plumbane shows a molecular ion peak at m/z 392.102 (calculated for C₁₄H₁₆Pb) , suggesting similar fragmentation patterns for the diethyl variant.

Thermal Properties

Comparative thermal data for related plumbanes are summarized below:

CompoundBoiling Point (°C)Melting Point (°C)Flash Point (°C)
Dimethyl(diphenyl)plumbane 338.2N/A158.4
Diethyldiphenylplumbane*~360 (estimated)N/A~170 (estimated)

*Estimates based on homologous series trends. Increased alkyl chain length elevates boiling points due to enhanced van der Waals interactions.

Comparative Analysis with Group 14 Hydrides

The stability of tetraorganolead compounds decreases markedly compared to Group 14 congeners (CH₄, SiH₄, GeH₄, SnH₄). Key factors include:

  • Relativistic Effects: Lead’s 6s electrons experience relativistic contraction, reducing hybridization efficiency with organic ligands .

  • Bond Strength: Pb-C bonds (~130 kJ/mol) are weaker than Sn-C (~195 kJ/mol) or Ge-C (~238 kJ/mol) .

  • Steric Hindrance: Bulky ethyl and phenyl groups stabilize diethyldiphenylplumbane kinetically by shielding the lead center from nucleophilic attack .

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